molecular formula C17H17NO3 B4235062 methyl 4-methyl-3-[(3-methylbenzoyl)amino]benzoate

methyl 4-methyl-3-[(3-methylbenzoyl)amino]benzoate

Cat. No. B4235062
M. Wt: 283.32 g/mol
InChI Key: FTPIQRXFWMJSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-3-[(3-methylbenzoyl)amino]benzoate is a chemical compound that has been used extensively in scientific research. This compound is also known as MMBA and is a derivative of benzoic acid. MMBA has been synthesized using different methods, and its mechanism of action has been investigated in various studies. In

Mechanism of Action

The mechanism of action of MMBA is not fully understood. However, it has been proposed that MMBA inhibits the activity of certain enzymes and proteins involved in cell growth and inflammation. MMBA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene regulation. MMBA has also been shown to inhibit the activity of NF-kB, a protein involved in inflammation.
Biochemical and Physiological Effects:
MMBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of certain bacteria. MMBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MMBA has been shown to reduce the production of reactive oxygen species, which are molecules that can damage cells and contribute to various diseases.

Advantages and Limitations for Lab Experiments

MMBA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. MMBA is also relatively inexpensive, making it a cost-effective option for research studies. However, MMBA has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MMBA has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on MMBA. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in vivo. Additionally, further studies are needed to determine the potential toxicity and side effects of MMBA. Other future directions include investigating the potential of MMBA as an antibacterial agent and exploring its potential as a therapeutic agent for other diseases.

Scientific Research Applications

MMBA has been used in various scientific research studies. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. MMBA has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro. Additionally, MMBA has been studied for its potential as an antibacterial agent, as it has been shown to inhibit the growth of certain bacteria in vitro.

properties

IUPAC Name

methyl 4-methyl-3-[(3-methylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-5-4-6-13(9-11)16(19)18-15-10-14(17(20)21-3)8-7-12(15)2/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPIQRXFWMJSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.